LYRM03 - 1820750-36-4

LYRM03

Catalog Number: EVT-274237
CAS Number: 1820750-36-4
Molecular Formula: C21H33N3O5
Molecular Weight: 407.511
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LYRM03 is an aminopeptidase inhibitor. LYRM03 is also an ubenimex derivative. LYRM03 attenuates LPS-induced acute lung injury in mice by suppressing the TLR4 signaling pathway. LYRM03 effectively attenuates LPS-induced ALI by inhibiting the expression of pro-inflammatory mediators and Myd88-dependent TLR4 signaling pathways in alveolar macrophages. LYRM03 may serve as a potential treatment for sepsis-mediated lung injuries.
Overview

LYRM03, chemically known as 3-amino-2-hydroxy-4-phenylvalylisoleucine, is a synthetic derivative of ubenimex, a compound originally used for treating acute myelocytic leukemia and lymphedema. This compound has garnered attention due to its potential anti-inflammatory and anti-cancer properties, particularly in the context of acute lung injury and cancer metastasis.

Source

LYRM03 was isolated from a strain of Streptomyces (HCCB10043) and synthesized to improve yield and bioactivity compared to traditional fermentation methods . The compound's synthesis was carried out at the Shanghai Laiyi Center for Biopharmaceutical Research and Development, where its purity was confirmed to exceed 98% through high-performance liquid chromatography .

Classification

LYRM03 falls under the category of amino acid derivatives, specifically designed to target various biological pathways involved in inflammation and cancer progression. It is classified as an inhibitor of aminopeptidases, which are enzymes that play critical roles in protein metabolism and signaling pathways.

Synthesis Analysis

Methods

The synthesis of LYRM03 involved a chemical strategy designed to overcome the low yields typically associated with fermentation processes. The synthetic approach allows for better control over the purity and concentration of the final product. The compound was prepared as a solid powder and stored at -20 °C, with working solutions freshly prepared in phosphate-buffered saline prior to use .

Technical Details

The synthesis process includes several steps that ensure the correct formation of the desired molecular structure. The exact methodologies employed in synthesizing LYRM03 have not been extensively detailed in available literature but are based on standard organic synthesis techniques that involve coupling reactions typical for amino acid derivatives.

Molecular Structure Analysis

Structure

The molecular structure of LYRM03 consists of an amino acid backbone with specific functional groups that enhance its biological activity. The structural formula can be represented as follows:

C13H18N2O3\text{C}_13\text{H}_{18}\text{N}_2\text{O}_3

This indicates that LYRM03 contains 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.

Data

Chemical Reactions Analysis

Reactions

LYRM03 has been shown to participate in various biochemical reactions, particularly those involving inhibition of inflammatory pathways. In experimental models, it has demonstrated significant inhibition of nitric oxide production and expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated by lipopolysaccharide (LPS) .

Technical Details

The mechanism by which LYRM03 exerts its effects involves modulation of signaling pathways such as the Myd88-dependent Toll-like receptor 4 pathway. This modulation leads to reduced activation of downstream signaling molecules like nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK), which are critical in inflammatory responses .

Mechanism of Action

Process

The primary mechanism by which LYRM03 acts involves the inhibition of pro-inflammatory cytokines and mediators. It significantly reduces levels of tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-18 in serum samples from treated animal models . This suggests that LYRM03 can effectively mitigate inflammatory responses induced by pathogens or injury.

Data

In preclinical studies, treatment with LYRM03 resulted in decreased oxidative stress indicators and improved lung function markers in models of acute lung injury induced by LPS . These findings highlight its potential therapeutic benefits in managing inflammation-related conditions.

Physical and Chemical Properties Analysis

Physical Properties

LYRM03 is characterized as a white to off-white solid at room temperature. Its solubility profile indicates it is soluble in polar solvents like water and phosphate-buffered saline but may have limited solubility in non-polar solvents.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but should be stored at low temperatures to maintain its integrity over time. Its reactivity profile suggests it can participate in peptide bond formation typical for amino acids but requires specific conditions for optimal reactivity.

Applications

Scientific Uses

LYRM03 has shown promise in various scientific applications:

  • Anti-inflammatory Research: Its ability to inhibit pro-inflammatory cytokines makes it a candidate for developing treatments for conditions like acute lung injury.
  • Cancer Therapy: Studies indicate that LYRM03 can inhibit metastasis in breast cancer cell lines, suggesting potential applications in oncology .
  • Biochemical Research: As an inhibitor of aminopeptidases, it serves as a valuable tool for studying enzyme functions related to cancer progression and immune response modulation.
Introduction to LYRM03

Nomenclature and Structural Classification of LYRM03

LYRM03 (CAS# 1820750-36-4) is a synthetic small-molecule compound with the systematic IUPAC name (3-amino-2-hydroxy-4-phenylbutanoyl)-L-valyl-L-isoleucine. Its molecular formula is C₂₁H₃₃N₃O₅, yielding a molecular weight of 407.51 g/mol and an exact mass of 407.2420 Da [1] [2] [9]. The structure features a tripeptide backbone with two chiral centers, critical for its bioactivity:

  • An N-terminal 3-amino-2-hydroxy-4-phenylbutanoyl moiety
  • C-terminal L-valyl and L-isoleucine residues linked by peptide bonds [1]

Its stereochemistry is defined by the canonical SMILES notation:

CC[C@H](C)[C@H](NC(=O)[C@@H](NC(=O)C(O)C(N)CC1=CC=CC=C1)C(C)C)C(=O)O  

The InChI Key PBLYJNWLOXWSSP-VUCLORQFSA-N confirms its unique spatial configuration [2] [9]. LYRM03 is classified as an aminopeptidase inhibitor and a modified dipeptide derivative, structurally belonging to the ubenimex (bestatin) analog family. Key physicochemical properties include high purity (>98%), solubility in DMSO, and stability at -20°C for long-term storage [1].

Table 1: Structural Identifiers of LYRM03

ParameterValue
CAS Number1820750-36-4
Molecular FormulaC₂₁H₃₃N₃O₅
Molecular Weight407.51 g/mol
IUPAC Name(3-amino-2-hydroxy-4-phenylbutanoyl)-L-valyl-L-isoleucine
SMILESCCC@HC@HC(=O)O
InChI KeyPBLYJNWLOXWSSP-VUCLORQFSA-N
XLogP-1.1 (Predicted)
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count5

Historical Development of Ubenimex Derivatives

Ubenimex (bestatin), discovered in 1976 from Streptomyces olivoreticuli, was the first clinically approved aminopeptidase inhibitor. It targets enzymes like aminopeptidase N (APN/CD13), aminopeptidase B, and leukotriene A4 hydrolase [6] [10]. Bestatin gained approval in Japan (1987) for acute myeloid leukemia due to its immunomodulatory effects, such as enhancing granulocyte-macrophage progenitor cell proliferation and restoring hematopoietic function [10].

The development of bestatin analogs aimed to overcome limitations in potency and target selectivity. Key milestones include:

  • First-Generation Modifications (1980s–1990s): Introduction of α-thiolbestatin and α-keto amide variants to enhance enzymatic stability and binding affinity [3].
  • Rational Drug Design (2000s): Structural optimization focused on the hydroxyamino acid core and hydrophobic side chains to improve pharmacokinetics and membrane permeability [3].
  • LYRM03 Synthesis (2010s): Incorporation of a bulky phenylbutanoyl group and L-valyl-L-isoleucine dipeptide to augment TLR4 pathway inhibition, diverging from bestatin’s primary immunorestorative effects [5].

Structure-activity relationship (SAR) studies confirmed that modifications at the P1′ position (valine) and P2′ position (isoleucine) in LYRM03 significantly increased its anti-inflammatory efficacy compared to ubenimex [1] [5].

Rationale for LYRM03 Synthesis: Bridging Oncology and Immunomodulation

LYRM03 was engineered to concurrently target aminopeptidase activity and TLR4-driven inflammation, addressing two pathological hallmarks of cancer and sepsis:

  • Oncology Link: Aminopeptidases like APN/CD13 are overexpressed in tumor vasculature and myeloid-derived suppressor cells (MDSCs), promoting angiogenesis and immune evasion [4] [7]. Bestatin analogs inhibit APN, disrupting tumor microenvironment (TME) signaling and restoring antitumor immunity [6] [10].
  • Immunomodulation Mechanism: LYRM03 uniquely suppresses the MyD88-dependent TLR4 pathway in macrophages. LPS binding to TLR4 triggers MyD88 recruitment, activating NF-κB and MAPK cascades that drive pro-inflammatory cytokine production (e.g., TNF-α, IL-6) [5] [8]. In LPS-induced acute lung injury (ALI) models, LYRM03:
  • Reduced MyD88 expression by >50%
  • Inhibited IκB degradation and p38 phosphorylation
  • Lowered TNF-α and IL-1β levels by 60–70% [5] [8]

Table 2: Key Mechanisms of LYRM03 in Preclinical Models

Target PathwayEffect of LYRM03Functional Outcome
TLR4/MyD88 Signaling↓ MyD88 expression; ↑ IκB stabilitySuppressed NF-κB activation
NLRP3 Inflammasome↓ NLRP3 and ASC protein assemblyReduced IL-18 and IL-1β secretion
p38 MAPK PhosphorylationInhibited p38 activationAttenuated COX-2 and iNOS expression
Aminopeptidase ActivityCompetitive inhibition of APNImpaired peptide hormone catabolism

This dual-action design positions LYRM03 as a therapeutic bridge:

  • In septic injury, it dampens macrophage-driven cytokine storms [5] [8].
  • In oncology, it may reverse TME immunosuppression by inhibiting APN and modulating macrophage polarization [4] [7].

Table 3: Evolution of Aminopeptidase Inhibitors

CompoundKey Structural FeaturesPrimary TargetsTherapeutic Limitations
Bestatin(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucineAPN, LTA4 hydrolaseLimited anti-inflammatory efficacy
α-ThiolbestatinSulfur-containing backboneAminopeptidase BReduced bioavailability
LYRM03(3-amino-2-hydroxy-4-phenylbutanoyl)-L-valyl-L-isoleucineAPN, TLR4/MyD88 pathwayEnhanced TLR4 specificity

Properties

CAS Number

1820750-36-4

Product Name

LYRM03

IUPAC Name

(3-amino-2-hydroxy-4-phenylbutanoyl)-L-valyl-L-isoleucine

Molecular Formula

C21H33N3O5

Molecular Weight

407.511

InChI

InChI=1S/C21H33N3O5/c1-5-13(4)17(21(28)29)24-19(26)16(12(2)3)23-20(27)18(25)15(22)11-14-9-7-6-8-10-14/h6-10,12-13,15-18,25H,5,11,22H2,1-4H3,(H,23,27)(H,24,26)(H,28,29)/t13-,15?,16-,17-,18?/m0/s1

InChI Key

PBLYJNWLOXWSSP-VUCLORQFSA-N

SMILES

NC(C(C(N[C@H](C(N[C@H](C(O)=O)[C@H](CC)C)=O)C(C)C)=O)O)CC1=CC=CC=C1

Solubility

Soluble in DMSO

Synonyms

LYRM03; LYRM-03; LYRM 03;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.